molecular formula C15H14O6 B561772 Dihydromicromelin B

Dihydromicromelin B

Cat. No.: B561772
M. Wt: 290.27 g/mol
InChI Key: MBQNFMDTXFFAJQ-KBUPBQIOSA-N
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Description

Dihydromicromelin B (CAS: 94285-06-0) is a natural compound isolated from Micromelum species, a genus of flowering plants in the Rutaceae family. Its molecular formula is C₁₅H₁₄O₆, with a molecular weight of 290.268 g/mol . Structurally, it belongs to the coumarin-derived family, characterized by a benzopyrone core with additional hydroxyl and methoxy substituents. This compound is commercially available as a high-purity (≥95%) powder for research purposes, often used as a reference standard in phytochemical studies . While its exact biological activities remain under investigation, it is frequently studied alongside other coumarin and xanthone derivatives for comparative pharmacological profiling.

Properties

IUPAC Name

6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQNFMDTXFFAJQ-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@H](O[C@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology, natural origin, or shared applications in research:

Scoparone (6,7-Dimethoxycoumarin)

  • CAS : 120-08-1
  • Molecular Formula : C₁₁H₁₀O₄
  • Molecular Weight : 206.195 g/mol
  • Structural Features : A simple coumarin derivative with two methoxy groups at positions 6 and 7.
  • Key Differences :
    • Lacks the extended side chain and hydroxyl groups present in Dihydromicromelin B.
    • Lower molecular weight and reduced polarity due to fewer oxygen atoms.
  • Applications : Widely used in traditional medicine for its vasodilatory and anti-inflammatory properties .

Isocudraniaxanthone B

  • CAS : 199851-52-0
  • Molecular Formula : C₁₉H₁₈O₆
  • Molecular Weight : 342.3 g/mol
  • Structural Features : A xanthone derivative with a tricyclic aromatic core, hydroxyl, methoxy, and prenyl substituents.
  • Key Differences :
    • Xanthone core (dibenzopyrone) vs. coumarin’s benzopyrone structure.
    • Higher lipophilicity (XLogP3 = 4.4) compared to this compound .
  • Applications : Studied for antioxidant and cytotoxic activities, though less explored than coumarins.

Hydramicromelin B

  • CAS : 369391-55-9
  • Molecular Formula : C₁₅H₁₄O₇
  • Molecular Weight : 306.27 g/mol
  • Structural Features : Likely a hydroxylated derivative of this compound, with an additional oxygen atom.
  • Key Differences :
    • Higher polarity and hydrogen-bonding capacity (7 oxygen atoms vs. 6 in this compound).
    • Reduced stability under humid conditions, requiring stringent storage protocols .

Data Table: Comparative Analysis

Property This compound Scoparone Isocudraniaxanthone B Hydramicromelin B
CAS 94285-06-0 120-08-1 199851-52-0 369391-55-9
Molecular Formula C₁₅H₁₄O₆ C₁₁H₁₀O₄ C₁₉H₁₈O₆ C₁₅H₁₄O₇
Molecular Weight (g/mol) 290.268 206.195 342.3 306.27
Polar Surface Area (Ų) ~96 (estimated) ~55 96.2 ~110 (estimated)
XLogP3 ~1.5 (estimated) 1.7 4.4 ~1.0 (estimated)
Hydrogen Bond Donors 3 0 3 4
Natural Source Micromelum sp. Artemisia spp. Cudrania spp. Not specified
Research Applications Phytochemical reference Vasodilation, anti-inflammatory Antioxidant studies Stability studies

Key Research Findings

  • Structural Stability : Hydramicromelin B’s additional hydroxyl group increases hygroscopicity, necessitating specialized storage (e.g., desiccated, low-temperature conditions) compared to this compound .
  • Functional Groups : The methoxy groups in Scoparone contribute to its vasodilatory effects, whereas this compound’s hydroxyl groups may enable radical-scavenging activity .

Biological Activity

Dihydromicromelin B is a natural compound isolated from the leaves of Micromelum integerrimum, a plant known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a unique chemical structure that contributes to its biological effects. Its molecular formula is C₁₈H₁₈O₇, and it exhibits properties such as solubility in organic solvents and moderate stability under physiological conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2.

  • Inhibition of SARS-CoV-2 :
    Research indicates that this compound derivatives exhibit significant inhibitory activity against SARS-CoV-2 3CL protease, with IC₅₀ values ranging from 0.72 to 2.36 μM. In Vero E6 cells, the compound demonstrated an effective EC₅₀ of 15.84 μM in preventive models and 11.52 μM in therapeutic models against the Omicron variant .

Table 1: Antiviral Activity of this compound Derivatives

CompoundIC₅₀ (μM)EC₅₀ Preventive (μM)EC₅₀ Therapeutic (μM)
This compound0.72 - 2.3615.8411.52

Anticancer Activity

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines.

  • Cytotoxicity Studies :
    In vitro studies using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxicity against MCF-7 (breast cancer) and 4T1 (mouse mammary tumor) cell lines at concentrations tested . This suggests that while the compound may possess some biological activity, its efficacy as an anticancer agent requires further investigation.

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC₅₀ (μM)
This compoundMCF-7Not Active
Dihydromicromelin A4T1Not Active

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showcasing effectiveness against various bacterial strains.

  • Bacterial Inhibition :
    Studies indicate that extracts containing this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 3: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes such as proteases involved in viral replication.
  • Cell Cycle Modulation : Potential interference with cell cycle progression in cancer cells, although specific pathways remain to be clarified.

Case Studies and Research Findings

  • Study on SARS-CoV-2 : A study demonstrated that derivatives of this compound could inhibit the replication of SARS-CoV-2 in vitro, suggesting potential therapeutic applications during viral outbreaks .
  • Cytotoxicity Assessment : Research conducted on Micromelum minutum extracts showed varying degrees of cytotoxicity across different compounds, with this compound being less effective than other derivatives .

Q & A

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Synthesize ≥10 structurally diverse analogs with systematic modifications (e.g., substituent halogens, chain lengths). Test bioactivity in ≥2 orthogonal assays and correlate results with computational descriptors (e.g., logP, polar surface area). Use cluster analysis to identify pharmacophore features and disclose synthetic routes in supplementary data .

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